molecular formula C14H16ClNO2 B2523189 Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride CAS No. 133153-69-2

Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride

Cat. No.: B2523189
CAS No.: 133153-69-2
M. Wt: 265.74
InChI Key: AGWISLUXYMAHCL-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride is a chemical compound with the molecular formula C14H16ClNO2 and a molecular weight of 265.74 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride typically involves the reaction of naphthalene derivatives with amino acids under specific conditions. One common method involves the esterification of 3-amino-3-(naphthalen-2-yl)propanoic acid with methanol in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives, amine compounds, and substituted naphthalene esters .

Scientific Research Applications

Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride
  • Methyl 3-amino-2-(naphthalen-1-yl)propanoate hydrochloride
  • Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Uniqueness

Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its naphthalene ring system and amino ester functionality make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 3-amino-3-naphthalen-2-ylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.ClH/c1-17-14(16)9-13(15)12-7-6-10-4-2-3-5-11(10)8-12;/h2-8,13H,9,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWISLUXYMAHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC2=CC=CC=C2C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of the product of Step A (2.5 g) in methanol (100 ml) was treated with 4N HCl/dioxane (10 ml). The resulting solution was stirred overnight. The excess solvent was removed under reduced pressure and the semi solid was purified by HPLC (RP--CH3CN/H2O). The solid was dissolved in CH3CN/H2O, treated with 20% aqueous HCl (5 ml) and lyophilized to give methyl β-aminonaphthalene-2-propanoate hydrochloride (1.1 g). MS and 1H-NMR were consistent with the structure.
Name
product
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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